An In-depth Technical Guide to the Discovery and Historical Context of Phenacemide
An In-depth Technical Guide to the Discovery and Historical Context of Phenacemide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacemide (phenylacetylurea), introduced in 1949 under the brand name Phenurone, represents a significant chapter in the history of anticonvulsant drug development. As a ureide, it is structurally related to the hydantoins and barbiturates.[1] Initially showing promise in the treatment of psychomotor epilepsy, its clinical use was ultimately curtailed by a high incidence of severe and sometimes fatal adverse effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and historical clinical application of phenacemide, with a focus on the quantitative data and experimental protocols of the era.
Discovery and Historical Context
The development of phenacemide emerged from the systematic screening of potential antiepileptic compounds, a field that gained significant momentum following the successful introduction of phenytoin (B1677684) in 1938.[2] The prevailing preclinical screening method of the time was the Maximal Electroshock (MES) test, which was effective in identifying compounds that could prevent the spread of generalized tonic-clonic seizures.[3] Phenacemide was identified through this methodology as a potent anticonvulsant.
It was introduced for clinical use in 1949 and quickly found a niche in the management of what was then termed "psychomotor epilepsy," now known as temporal lobe epilepsy or focal seizures with impaired awareness.[4][5] However, reports of serious toxicity, including aplastic anemia, hepatitis, and severe psychiatric disturbances, began to surface shortly after its introduction.[5][6] This led to a decline in its use, although it remained available for refractory cases. In a seemingly contradictory move, the U.S. Food and Drug Administration (FDA) in 2012 determined that phenacemide was not withdrawn from the market for reasons of safety or effectiveness, a decision that stands in contrast to the historical clinical experience.[7][8] The original New Drug Application was withdrawn in 2004.[7]
Synthesis of Phenacemide
Phenacemide, or N-carbamoyl-2-phenylacetamide, is synthesized through the reaction of 2-phenylacetyl chloride with urea.[9]
Experimental Protocol: Synthesis of Phenylacetylurea
Materials:
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Urea
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Hydrochloric acid
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Water
Procedure:
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Combine urea, hydrochloric acid, and aniline in a reaction vessel.
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Heat the mixture and stir, allowing it to reflux at 100-104°C for one hour.[3]
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After the reflux period, add water and continue to stir.
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Cool the reaction mixture to allow for the precipitation of the product.
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Filter the mixture to collect the crude phenylurea.
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Wash the filter cake with water.
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Dry the product to obtain the finished phenylurea.[3]
Mechanism of Action
The precise mechanism of action of phenacemide was not fully elucidated during the peak of its use. However, based on its structural similarities to other anticonvulsants of the era, it was presumed to exert its effects by modulating neuronal excitability. The prevailing hypothesis was that phenacemide blocks neuronal sodium channels and/or voltage-sensitive calcium channels.[10] This action would lead to a suppression of neuronal depolarization and hypersynchronization, the cellular hallmarks of seizure activity.
Presumed Signaling Pathway
The diagram below illustrates the hypothesized mechanism of action of phenacemide on neuronal ion channels, leading to a reduction in neuronal excitability.
Preclinical Evaluation
The primary method for preclinical anticonvulsant screening during the development of phenacemide was the Maximal Electroshock (MES) test. This model was instrumental in identifying compounds with efficacy against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock (MES) Test (circa 1940s-1950s)
Animals:
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Rats or mice were commonly used.
Apparatus:
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An electroshock apparatus capable of delivering a controlled alternating current.
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Corneal or ear clip electrodes.
Procedure:
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Administer the test compound (phenacemide) or vehicle to the animal, typically via intraperitoneal injection or oral gavage.
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At the time of predicted peak effect, apply the electrodes to the corneas or ear pinnae. A topical anesthetic was often applied to the corneas.
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Deliver a supramaximal electrical stimulus. Common parameters were 50-150 mA for 0.2-2 seconds.
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Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
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The primary endpoint was the abolition of the tonic hindlimb extension, which was considered indicative of anticonvulsant activity.
Clinical Efficacy and Toxicity
Phenacemide demonstrated notable efficacy in the treatment of psychomotor epilepsy. However, its clinical utility was severely limited by a high incidence of adverse effects.
Data Presentation
The following tables summarize the available quantitative data on the efficacy and toxicity of phenacemide from early clinical reports.
| Seizure Type | Number of Patients | Improvement | No Improvement |
| Psychomotor | 13 | 12 | 1 |
| Total | 13 | 12 | 1 |
Table 1: Efficacy of Phenacemide in Children with Intractable Complex Partial Seizures (Monotherapy).[11] Note: In this study, 5 of the 12 patients who improved became completely seizure-free.[11]
| Adverse Effect | Incidence | Severity |
| Personality Changes (including psychosis) | Common | Often severe, leading to discontinuation |
| Hepatitis | Reported | Can be fatal |
| Aplastic Anemia | Reported | Can be fatal |
Table 2: Major Adverse Effects of Phenacemide.(Note: Precise incidence rates from the 1950s are not available in the reviewed literature, but these effects were frequently reported in case series and clinical experience.)[5][6]
Historical Perspective and Withdrawal
The clinical history of phenacemide is a classic example of a drug with significant efficacy but an unacceptable toxicity profile. The reports of fatal aplastic anemia and hepatitis, coupled with the frequent and severe psychiatric side effects, led to a sharp decline in its use as safer alternatives became available.[5][6] The 2012 FDA determination that it was not withdrawn for safety or effectiveness reasons is puzzling in light of the historical evidence and may reflect a legal or regulatory nuance rather than a re-evaluation of its clinical toxicity.[7][8] The withdrawal of the NDA in 2004 was requested by the manufacturer.[7]
Conclusion
Phenacemide holds an important place in the history of antiepileptic drug development. It demonstrated that compounds with a different chemical structure from the established barbiturates and hydantoins could be effective anticonvulsants. However, its story also serves as a critical reminder of the importance of a favorable risk-benefit profile in pharmacotherapy. The severe and unpredictable toxicity of phenacemide ultimately led to its obsolescence, paving the way for the development of safer and better-tolerated antiepileptic drugs. The experimental protocols and clinical data from its era provide valuable insights into the evolution of drug development and regulatory standards.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the discovery and initial clinical evaluation of an anticonvulsant drug during the era of phenacemide.
References
- 1. A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brief history of anti‐seizure drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. The use of phenacemide for intractable partial complex epilepsy in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal aplastic anemia occurring during anticonvulsant therapy: probable idiosyncrasy to phenurone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Federal Register :: Determination That PHENURONE (Phenacemide) Tablet, 500 Milligrams, Was Not Withdrawn From Sale for Reasons of Safety or Effectiveness [federalregister.gov]
- 8. govinfo.gov [govinfo.gov]
- 9. researchgate.net [researchgate.net]
- 10. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phenacemide therapy of complex partial epilepsy in children: determination of plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
